molecular formula C10H18 B14660262 3-Ethylidene-1,1-dimethylcyclohexane CAS No. 49816-67-3

3-Ethylidene-1,1-dimethylcyclohexane

Cat. No.: B14660262
CAS No.: 49816-67-3
M. Wt: 138.25 g/mol
InChI Key: MXLZNYVBOLZXGL-UHFFFAOYSA-N
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Description

3-Ethylidene-1,1-dimethylcyclohexane is a bicyclic organic compound characterized by a cyclohexane ring substituted with two methyl groups at the 1,1-positions and an ethylidene group (CH₂=CH–) at position 3. Its molecular formula is C₁₀H₁₈, with a molecular weight of 138.25 g/mol (calculated). The ethylidene group introduces a double bond, increasing reactivity compared to saturated analogs. This compound is structurally related to monoterpenoids found in marine organisms , though its synthetic pathways and applications are less documented in the provided evidence.

Properties

CAS No.

49816-67-3

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

3-ethylidene-1,1-dimethylcyclohexane

InChI

InChI=1S/C10H18/c1-4-9-6-5-7-10(2,3)8-9/h4H,5-8H2,1-3H3

InChI Key

MXLZNYVBOLZXGL-UHFFFAOYSA-N

Canonical SMILES

CC=C1CCCC(C1)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 3-Ethylidene-1,1-dimethylcyclohexane can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexane derivatives. The reaction typically requires the use of strong bases and alkyl halides under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve catalytic processes to enhance yield and efficiency .

Chemical Reactions Analysis

3-Ethylidene-1,1-dimethylcyclohexane undergoes various chemical reactions, including:

Scientific Research Applications

3-Ethylidene-1,1-dimethylcyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethylidene-1,1-dimethylcyclohexane involves its interaction with specific molecular targets. The ethylidene group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved may include electrophilic addition and substitution reactions, depending on the specific conditions and reagents used .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and molecular differences between 3-Ethylidene-1,1-dimethylcyclohexane and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Key Properties/Reactivity References
This compound C₁₀H₁₈ 138.25 Ethylidene (CH₂=CH–), two methyl Reactive due to double bond
3-Ethyl-1,1-dimethylcyclohexane C₁₀H₂₀ 140.27 Ethyl (CH₂CH₃), two methyl Saturated; lower reactivity
3-Ethylidene-1-methylcyclohexene C₉H₁₄ 122.21 Ethylidene, one methyl Smaller ring; fewer substituents
(3R)-3-ethoxy-1,1-dimethylcyclohexane C₁₀H₂₀O 156.27 Ethoxy (OCH₂CH₃), two methyl Ether group; polar, higher solubility
4-isocyanato-1,1-dimethylcyclohexane C₉H₁₅NO 153.22 Isocyanato (N=C=O), two methyl Highly reactive; used in polymers

Physical Properties

  • Boiling Points : The ethylidene derivative (C₁₀H₁₈) likely has a lower boiling point than its saturated analog (C₁₀H₂₀) due to reduced molecular symmetry and weaker van der Waals forces. Ethoxy and isocyanato derivatives exhibit higher boiling points due to polar functional groups .
  • Solubility: Polar substituents (e.g., ethoxy) enhance water solubility, while nonpolar analogs (e.g., 3-ethyl-1,1-dimethylcyclohexane) are lipophilic .

Key Differences Highlighted

Reactivity : The ethylidene group’s double bond makes this compound more reactive than its saturated counterpart.

Synthetic Complexity : Functionalized derivatives (e.g., ethoxy, isocyanato) require multi-step syntheses compared to simpler alkylation/hydrogenation routes for saturated analogs.

Natural vs. Synthetic : Saturated analogs are more commonly reported in natural products, while ethylidene and functionalized derivatives are typically synthetic .

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